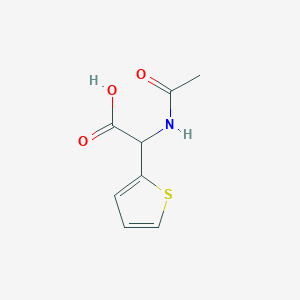

(Acetylamino)(2-thienyl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

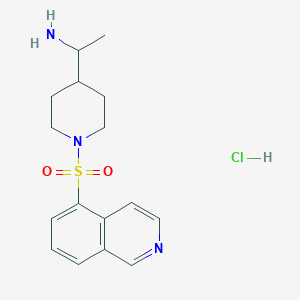

“(Acetylamino)(2-thienyl)acetic acid” is a small molecule . It belongs to the class of organic compounds known as n-acyl-alpha amino acids, which are compounds containing an alpha amino acid bearing an acyl group at its terminal nitrogen atom .

Synthesis Analysis

While there are no direct synthesis methods available for “(Acetylamino)(2-thienyl)acetic acid”, it’s worth noting that the Suzuki–Miyaura coupling is a widely applied transition metal catalysed carbon–carbon bond forming reaction . This method involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis

The molecular formula of “(Acetylamino)(2-thienyl)acetic acid” is C8H9NO3S . Its molecular weight is 199.23 .Aplicaciones Científicas De Investigación

Enzyme Studies : Acetylornithinase of Escherichia coli was investigated using compounds including acetyl-nn-methionine, which shares structural similarities with (Acetylamino)(2-thienyl)acetic acid. This research focused on partial purification and properties of the enzyme (Vogel & Bonner, 1956).

Photosystem II Inhibition : Acetazolamide, a compound related to (Acetylamino)(2-thienyl)acetic acid, was found to inhibit the photoreduction in isolated spinach chloroplasts, indicating its potential impact on photosynthesis and related processes (Swader & Jacobson, 1972).

Synthesis of Thienopyrimidines : The synthesis of thieno(3,2-d)- or thieno(3,4)-dpyrimidines using 3-acetylamino-substituted thiophene was studied, highlighting its role in producing compounds with antiulcer and antiallergic effects (Briel, Maschke, & Wagner, 1992).

Neuroprotection Studies : Research on aspirin (acetylsalicylic acid), which is structurally related to (Acetylamino)(2-thienyl)acetic acid, showed its protective effects against neurotoxicity in rat primary neuronal cultures and hippocampal slices. This indicates potential neuroprotective applications (Grilli, Pizzi, Memo, & Spano, 1996).

Chemoprevention Research : Aspirin has been studied for its potential in the prevention of colorectal cancer, suggesting a role in precision chemoprevention strategies (Drew, Cao, & Chan, 2016).

Chemical Binding Studies : The binding characteristics of a thiadiazole derivative (related to (Acetylamino)(2-thienyl)acetic acid) to human serum albumin were investigated, providing insights into pharmacokinetic mechanisms (Karthikeyan et al., 2017).

Direcciones Futuras

Propiedades

IUPAC Name |

2-acetamido-2-thiophen-2-ylacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3S/c1-5(10)9-7(8(11)12)6-3-2-4-13-6/h2-4,7H,1H3,(H,9,10)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGWMUCDQTSUZSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C1=CC=CS1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Acetylamino)(2-thienyl)acetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[4-(thiophene-2-carbonyloxy)phenyl]sulfanylphenyl] Thiophene-2-carboxylate](/img/structure/B2727307.png)

![2-[(1-Cyclohexylethyl)amino]ethan-1-ol](/img/structure/B2727312.png)

![(E)-4-(Dimethylamino)-N-[1-(2-methyl-2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]but-2-enamide](/img/structure/B2727316.png)

![5-[(3-Chloro-2-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2727320.png)

![2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2727321.png)

![2-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide](/img/structure/B2727327.png)

![1-[[7-[(2-Chloro-6-fluorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperidine-4-carboxamide](/img/structure/B2727330.png)